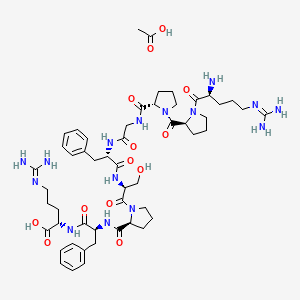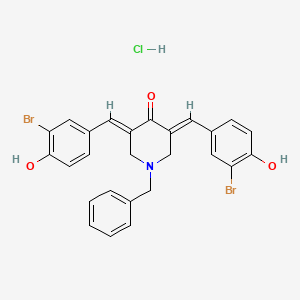![molecular formula C11H14FNO B1474000 (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol CAS No. 1849470-09-2](/img/structure/B1474000.png)
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol, or 2-fluorophenylacrylamide (FPA), is an organic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a white, crystalline solid that is soluble in water, ethanol and other solvents. FPA has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and immunomodulatory effects. In addition, FPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, anti-oxidant, anti-tumor, and immunomodulatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. This compound has also been found to have anti-tumor, anti-oxidant, and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol in laboratory experiments include its relatively low cost and its ability to be synthesized using a variety of methods. In addition, this compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and immunomodulatory effects. However, there are some limitations to using this compound in laboratory experiments. In particular, this compound has been found to be toxic to some cell types, which may limit its use in certain experiments.
Future Directions
Given the potential of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol as an anti-inflammatory, anti-oxidant, anti-tumor, and immunomodulatory agent, there are a number of potential future directions for research. These include further studies into the mechanism of action of this compound and its potential use as an antiviral agent. In addition, further studies into the toxicity of this compound and its potential use as a therapeutic agent are also needed. Finally, further studies into the potential synergistic effects of this compound with other compounds are also needed.
Scientific Research Applications
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol has been studied for its potential use in a variety of scientific and medical applications. In particular, this compound has been studied for its potential use as an anti-inflammatory agent, an anti-oxidant, an anti-tumor agent, and an immunomodulatory agent. This compound has also been studied for its potential use as a COX-2 inhibitor, as well as for its potential use as an antiviral agent.
properties
IUPAC Name |
(1R,2R)-2-(2-fluoroanilino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-4-1-2-5-9(8)13-10-6-3-7-11(10)14/h1-2,4-5,10-11,13-14H,3,6-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZWMLWAYSUHL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



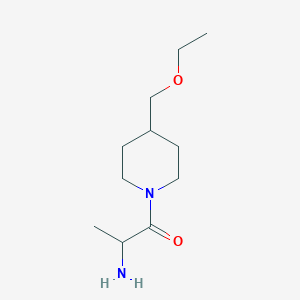
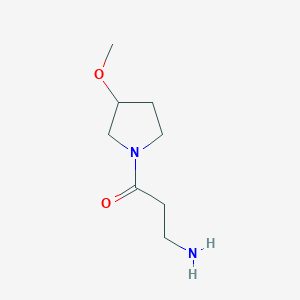
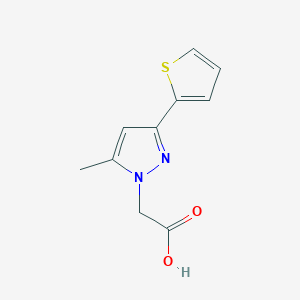
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)


![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)
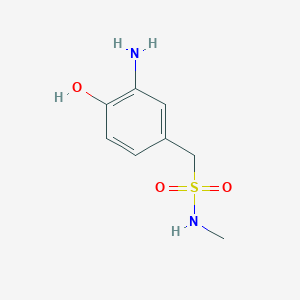
![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)
